2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866844-51-1
VCID: VC5526625
InChI: InChI=1S/C25H31N3O3/c1-7-31-20-14-12-19(13-15-20)26-21(29)16-28-23(30)22(27-25(28,5)6)17-8-10-18(11-9-17)24(2,3)4/h8-15H,7,16H2,1-6H3,(H,26,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide

CAS No.: 866844-51-1

Cat. No.: VC5526625

Molecular Formula: C25H31N3O3

Molecular Weight: 421.541

* For research use only. Not for human or veterinary use.

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide - 866844-51-1

Specification

CAS No. 866844-51-1
Molecular Formula C25H31N3O3
Molecular Weight 421.541
IUPAC Name 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C25H31N3O3/c1-7-31-20-14-12-19(13-15-20)26-21(29)16-28-23(30)22(27-25(28,5)6)17-8-10-18(11-9-17)24(2,3)4/h8-15H,7,16H2,1-6H3,(H,26,29)
Standard InChI Key FSXWXQFGTVRAEE-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its complex architecture. Key structural elements include:

  • A tert-butyl-substituted phenyl group at the 4-position of the imidazole ring.

  • 2,2-Dimethyl and 5-oxo modifications on the dihydroimidazole core.

  • An acetamide linker bonded to a 4-ethoxyphenyl moiety.

The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C) and InChIKey (FSXWXQFGTVRAEE-UHFFFAOYSA-N) further delineate its connectivity.

Physical Properties

PropertyValueSource
CAS Number866844-51-1
Molecular FormulaC25H31N3O3\text{C}_{25}\text{H}_{31}\text{N}_{3}\text{O}_{3}
Molecular Weight421.541 g/mol
SolubilityNot available
SMILESSee Section 1.1

The lack of solubility data highlights the need for empirical studies to characterize its pharmacokinetic behavior.

Synthesis and Characterization

StepReaction TypeReagentsTarget Intermediate
1CyclocondensationNH₄OAc, acetic acid2,2-Dimethyl-5-oxoimidazole
2Alkylationtert-Butylbenzene, AlCl₃4-(4-tert-Butylphenyl)imidazole
3Acetylation4-Ethoxyaniline, chloroacetyl chlorideFinal acetamide product

Analytical Characterization

Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry would confirm structural integrity. The absence of reported spectral data underscores the compound’s status as a research-grade material.

Mechanistic Hypotheses and Biological Activity

Putative Targets

Compounds with analogous structures often modulate enzyme activity or receptor signaling. Potential targets include:

  • Kinases: The imidazole ring may compete with ATP-binding sites.

  • G Protein-Coupled Receptors (GPCRs): Structural similarity to known GPCR ligands (e.g., histamine receptors) suggests possible interactions .

Inferred Bioactivity

While direct studies are absent, the tert-butyl and ethoxy groups enhance lipophilicity, potentially improving membrane permeability. The 5-oxo moiety could participate in hydrogen bonding, influencing target affinity .

CompoundTargetActivitySource
Xylometazoline (CID 5709)α-Adrenergic receptorsVasoconstriction
CHEMBL359553Quinoxaline derivativesEnzyme inhibition
Target CompoundHypothetical kinasesUnder investigation

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